molecular formula C13H22N2O3 B1390095 [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid CAS No. 1171916-96-3

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid

Cat. No. B1390095
M. Wt: 254.33 g/mol
InChI Key: BVCSBZHRRSSCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid (OPEPA) is an organic compound that has been studied in recent years for its potential applications in scientific research. OPEPA is a derivative of the piperidine family of compounds, which are found in a variety of natural sources and have a wide range of biological activities. OPEPA has been shown to possess a number of interesting properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities, making it an attractive target for further investigation.

Mechanism Of Action

The exact mechanism of action of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid is not yet fully understood. However, it is believed that [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid exerts its anti-inflammatory and anti-bacterial activities by blocking the activity of certain enzymes involved in inflammation and bacterial growth. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, suggesting that it may act as an anti-cancer agent.

Biochemical And Physiological Effects

The biochemical and physiological effects of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid have been studied in a variety of model systems. [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to possess anti-inflammatory and anti-bacterial activities in vitro, suggesting that it may be useful in the treatment of infectious diseases. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to inhibit the growth of cancer cells in vitro and reduce the accumulation of amyloid-beta in the brain, suggesting that it may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in laboratory experiments include its low cost and ease of synthesis. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has a wide range of biological activities, making it a useful compound for a variety of scientific studies. The main limitation of using [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in laboratory experiments is that the exact mechanism of action is not yet fully understood.

Future Directions

The potential applications of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in scientific research are numerous. Future research should focus on further elucidating the mechanism of action of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in order to better understand its biological activities. Additionally, further studies should be conducted to evaluate the potential therapeutic applications of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid in the treatment of infectious diseases, cancer, and neurodegenerative diseases. Other potential future directions for [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid research include the development of new synthetic methods for the production of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid and the investigation of its potential applications in other areas of scientific research.

Scientific Research Applications

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been studied for its potential applications in scientific research. [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been shown to possess anti-inflammatory and anti-bacterial activities, making it a potential candidate for the treatment of infectious diseases. [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to reduce the accumulation of amyloid-beta in the brain.

properties

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(15-5-1-2-6-15)10-14-7-3-11(4-8-14)9-13(17)18/h11H,1-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCSBZHRRSSCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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